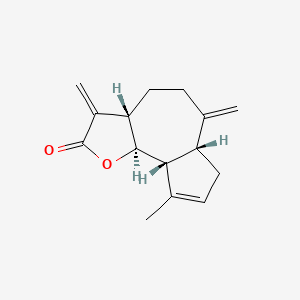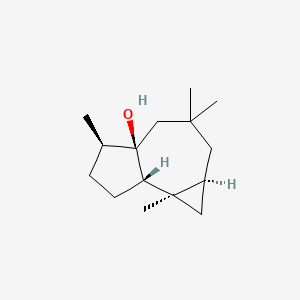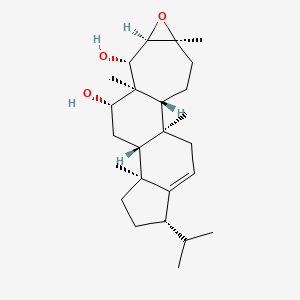![molecular formula C13H19N3O6S2 B1246517 (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1246517.png)
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide is a pyrimidinylpropanamide antibiotic isolated from the fermentation broth and mycelium of the bacterium Streptomyces sparsogenes . It is known for its ability to induce the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide involves several key steps:
Diastereoselective Oxidation: The initial step involves the oxidation of sulfide with tert-butyl hydroperoxide in the presence of titanium isopropoxide and ®-binaphthol at 4°C, yielding the (S)-sulfoxide with an 85% diastereomeric excess.
Recrystallization: The (S)-sulfoxide is then recrystallized from dichloromethane-hexane to obtain optically pure (S)-sulfoxide.
Deprotection: The N-benzyloxycarbonyl group is removed using sodium in liquid ammonia to give the corresponding amine.
Sulfenylation: The amine is treated with dimethyl disulfide in the presence of lithium diisopropylamide to afford the thioacetal mono-S-oxide.
Final Deprotection: The protecting methoxymethyl group is removed using an acidic ion-exchange resin in methanol at 50°C to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces sparsogenes followed by extraction and purification using techniques such as active carbon chromatography, centrifugal partition chromatography, and preparative high-performance liquid chromatography .
化学反应分析
Types of Reactions: (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves diastereoselective oxidation of sulfide.
Sulfenylation: This reaction is used to introduce the thioacetal mono-S-oxide group.
Coupling: The formation of the amide bond through coupling reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, titanium isopropoxide, ®-binaphthol.
Sulfenylation: Dimethyl disulfide, lithium diisopropylamide.
Coupling: Dicyclohexylcarbodiimide, 1-hydroxybenzo-7-azatriazole.
Major Products Formed: The major product formed from these reactions is this compound, with intermediate compounds such as (S)-sulfoxide and thioacetal mono-S-oxide .
科学研究应用
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide has several scientific research applications:
作用机制
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide exerts its effects by interacting with specific molecular targets and pathways:
Protein Kinase C Inhibition: It acts as an inhibitor of protein kinase C, which plays a crucial role in cell signaling and regulation.
Induction of Flat Reversion: The compound induces the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus, suggesting its involvement in pathways regulating cell morphology and transformation.
相似化合物的比较
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide can be compared with other similar compounds, such as:
Sparsomycin: Another pyrimidinylpropanamide antibiotic with similar biological activity.
Sparoxomycin A2: A closely related compound with similar structure and activity.
Uniqueness
This compound: Unique for its specific inhibition of protein kinase C and its ability to induce flat reversion in transformed cells.
Sparsomycin: Known for its broader spectrum of antibiotic activity.
Sparoxomycin A2: Shares similar properties with this compound but may differ in specific activity and potency.
属性
分子式 |
C13H19N3O6S2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?,24?/m0/s1 |
InChI 键 |
ZIMCIWWBWLSQCN-HFXQSUOBSA-N |
手性 SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CS(=O)C |
规范 SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C |
同义词 |
sparoxomycin A1 sparoxomycin A2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


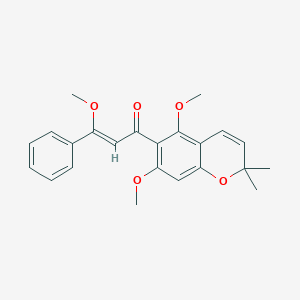
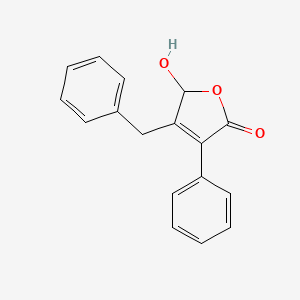
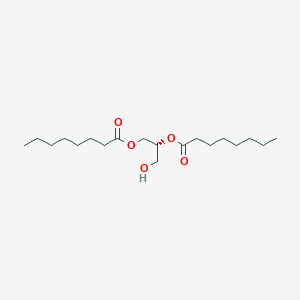
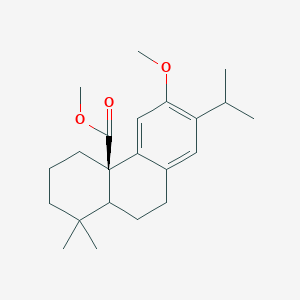

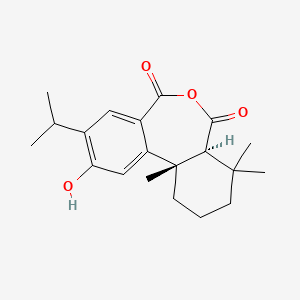

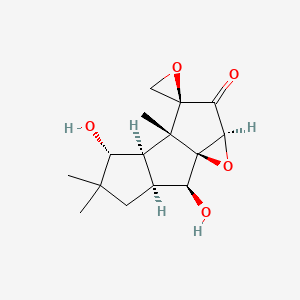

![[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-4,7,14-triacetyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] pyridine-3-carboxylate](/img/structure/B1246450.png)
